molecular formula C12H14ClN3O2 B2570578 3-(Aminomethyl)-1-benzylpyrazole-4-carboxylic acid;hydrochloride CAS No. 2416237-01-7

3-(Aminomethyl)-1-benzylpyrazole-4-carboxylic acid;hydrochloride

Cat. No. B2570578
CAS RN: 2416237-01-7
M. Wt: 267.71
InChI Key: DLCYBYXFZICFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Aminomethyl)benzoic acid hydrochloride” is a laboratory chemical . It is used as an intermediate in organic chemistry and has been shown to be useful in the synthesis of specialty chemicals . “3-(Aminomethyl)benzeneboronic acid hydrochloride” is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki Miyaura reactions .


Molecular Structure Analysis

The molecular formula for “3-(Aminomethyl)benzoic acid hydrochloride” is C8H10ClNO2 . For “3-(Aminomethyl)benzeneboronic acid hydrochloride”, the molecular formula is C7H11BClNO2 .


Chemical Reactions Analysis

“3-(Aminomethyl)benzeneboronic acid hydrochloride” is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki Miyaura reactions .


Physical And Chemical Properties Analysis

“3-(Aminomethyl)benzoic acid hydrochloride” is a solid, cream-colored compound that is slightly soluble in water .

Scientific Research Applications

Structural Analysis and Tautomerism

A study by Holschbach et al. (2003) focused on the structure of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride. The research explored tautomerism and protonation, revealing that in solution, the compound exists as a mixture of amino/nitroso tautomers rather than the expected imino/oxime tautomers. This finding has implications for understanding the chemical behavior and potential applications of similar pyrazole-based compounds in scientific research (Holschbach et al., 2003).

Synthesis of Pyridine Derivatives

Patel et al. (2011) explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. The study demonstrated a method for preparing pyridine derivatives, which are significant in medicinal chemistry due to their biological activity. Although this research doesn't directly involve "3-(Aminomethyl)-1-benzylpyrazole-4-carboxylic acid; hydrochloride," it showcases the broader context of pyrazole and pyridine chemistry in developing biologically active compounds (Patel et al., 2011).

Antimicrobial Activity of Pyrazole Derivatives

Research by Chavan and Pai (2007) on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid demonstrated the antimicrobial potential of pyrazole derivatives. This study contributes to the understanding of how structural variations in pyrazole compounds can influence their biological activity, providing a foundation for further research into similar compounds (Chavan & Pai, 2007).

Nootropic Agents from Pyrrolidine Derivatives

Valenta et al. (1994) investigated the synthesis of nootropic agents from 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, demonstrating the potential of pyrazole-derived compounds in developing cognitive enhancers. This research illustrates the application of pyrazole chemistry in synthesizing compounds with potential therapeutic benefits (Valenta et al., 1994).

Safety and Hazards

“3-(Aminomethyl)benzoic acid hydrochloride” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(aminomethyl)-1-benzylpyrazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c13-6-11-10(12(16)17)8-15(14-11)7-9-4-2-1-3-5-9;/h1-5,8H,6-7,13H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXLHLZBXMQKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-benzylpyrazole-4-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.